

Technical Profile: 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-[(2-Chloro-4-nitrophenyl)thio]acetate

Cat. No.: B14758662

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CAS Registry Number: 30880-64-9[1][2][3]

Executive Summary

2-[(2-Chloro-4-nitrophenyl)thio]acetic acid is a functionalized aromatic sulfide characterized by a phenyl ring substituted with a chlorine atom at the ortho position and a nitro group at the para position relative to a thioacetic acid moiety.[1] This compound serves as a critical building block in the synthesis of heterocyclic scaffolds, particularly benzothiazines and benzothiazoles, which are pharmacophores in drug discovery programs targeting aldose reductase inhibition and antimicrobial pathways.

Its synthesis exploits the high electrophilicity of 3,4-dichloronitrobenzene, allowing for regioselective nucleophilic aromatic substitution (

). This guide provides a validated structural analysis, synthesis protocol, and mechanistic breakdown for researchers utilizing this scaffold.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10][11]

Property	Data
IUPAC Name	2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid
Molecular Formula	
Molecular Weight	247.66 g/mol
CAS Number	30880-64-9
Physical State	Solid (typically yellow to pale brown crystalline powder)
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH)
pKa (Predicted)	~3.5–4.0 (Carboxylic acid moiety)
Key Functional Groups	Nitro (), Chloro (), Thioether (), Carboxylic Acid ()

Structural Analysis & Reactivity[5][12]

The chemical behavior of this molecule is dictated by the electronic interplay between its three substituents on the benzene ring:

- Nitro Group (C4): A strong electron-withdrawing group (EWG) via both induction () and resonance (). It significantly lowers the electron density of the ring, making the precursor highly susceptible to nucleophilic attack and stabilizing the resulting thioether.
- Chloro Group (C2): Provides steric bulk ortho to the sulfur linkage, influencing the conformation of the thioacetic acid tail. While essentially deactivating, its position allows for potential secondary functionalization (e.g., further

or metal-catalyzed cross-coupling).

- Thioacetic Acid Moiety (C1): The sulfur atom acts as a nucleophilic center in subsequent cyclization reactions, while the carboxylic acid provides a handle for esterification or amide coupling.

Regiochemistry of Synthesis

The synthesis relies on 3,4-dichloronitrobenzene as the starting material. In this precursor:

- The chlorine at C1 (para to the nitro group) is highly activated toward nucleophilic substitution.
- The chlorine at C2 (meta to the nitro group) is significantly less reactive.
- Consequently, the thioglycolate nucleophile selectively displaces the C1-chlorine, ensuring the formation of the 2-chloro-4-nitro isomer rather than the 3-chloro-4-nitro isomer.

Experimental Synthesis Protocol

This protocol outlines the standard laboratory synthesis via Nucleophilic Aromatic Substitution (S_NAr).

Materials

- Precursor: 3,4-Dichloronitrobenzene (1.0 eq)
- Nucleophile: Thioglycolic acid (Mercaptoacetic acid) (1.1 eq)
- Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.5 eq)
- Solvent: Ethanol/Water (1:1 v/v) or DMF (for faster rates)
- Acid: Hydrochloric acid (HCl)

, 1M) for precipitation

Step-by-Step Methodology

- **Nucleophile Activation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve thioglycolic acid (1.1 eq) in water. Slowly add the base (e.g.,

or

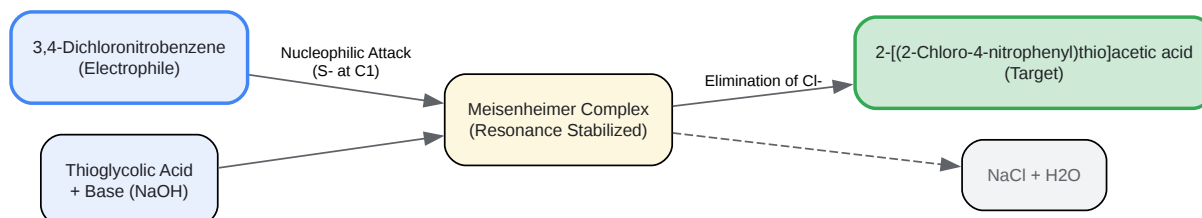
) while cooling in an ice bath to generate the reactive dianion (carboxylate and thiolate).
 - Note: Exothermic reaction.[2] Maintain temperature < 20°C to prevent oxidation of the thiol to disulfide.
- **Coupling Reaction:** Dissolve 3,4-dichloronitrobenzene (1.0 eq) in ethanol (or DMF). Add this solution dropwise to the thiolate mixture.
 - Process Control: The solution will likely turn yellow/orange due to the formation of the Meisenheimer complex and the nitrophenolate character of the product.
- **Reflux:** Heat the reaction mixture to reflux (approx. 80°C for EtOH/Water) for 3–5 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane) or HPLC. The starting material spot should disappear.
- **Work-up & Isolation:**
 - Cool the mixture to room temperature.
 - If DMF was used, pour the mixture into crushed ice.
 - Acidify the solution to pH ~2 using 1M

. The product, 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid, will precipitate as a solid.
- **Purification:** Filter the crude solid and wash with cold water to remove inorganic salts. Recrystallize from Ethanol/Water or Toluene to obtain the pure compound.

Mechanistic Insight ()

The reaction proceeds via an addition-elimination mechanism.^[3] The thiolate anion attacks the carbon bearing the chlorine atom para to the nitro group. The nitro group stabilizes the anionic intermediate (Meisenheimer complex) through resonance delocalization.

Visualization: Synthesis & Mechanism



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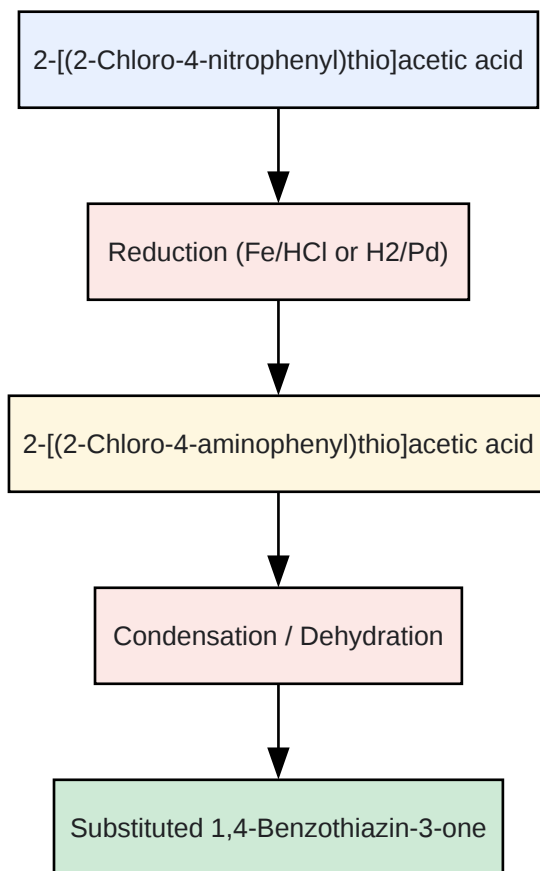
Figure 1: Reaction pathway for the synthesis of 2-[(2-chloro-4-nitrophenyl)thio]acetic acid via nucleophilic aromatic substitution.

Applications in Drug Discovery

This scaffold is primarily utilized as an intermediate for synthesizing fused heterocyclic systems:

- Benzothiazines: Reduction of the nitro group () followed by intramolecular cyclization with the carboxylic acid yields 2H-1,4-benzothiazin-3(4H)-one derivatives. These cores are investigated for:
 - Aldose Reductase Inhibition: Preventing diabetic complications.
 - Antifungal/Antimicrobial Activity: Disrupting cell wall synthesis.
- Bioisosteres: The thioacetic acid side chain () mimics specific peptide residues or fatty acid metabolites, making it relevant in designing antagonists for receptors like CRTH2 (involved in allergic inflammation).

Workflow: Cyclization to Benzothiazine



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Figure 2: Downstream application converting the scaffold into a bioactive benzothiazine core.

References

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- To cite this document: BenchChem. [Technical Profile: 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14758662/docs#technical-profile-2-2-chloro-4-nitrophenyl-thio-acetic-acid>]

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